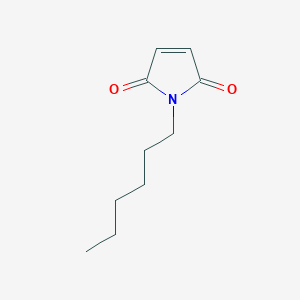
1-Hexylpyrrole-2,5-dione
Vue d'ensemble
Description
1-Hexylpyrrole-2,5-dione (HPD) is a heterocyclic organic compound with a pyrrole ring and a carbonyl group. It has been identified as a promising molecule for scientific research due to its unique chemical and biological properties. HPD has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and biomedical research.
Applications De Recherche Scientifique
Corrosion Inhibition in Industrial Applications
- 1-Hexylpyrrole-2,5-dione derivatives have been studied for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. These derivatives show increased inhibition efficiency with higher concentration and adhere to the steel surface through chemisorption processes. This application is significant in industrial settings where corrosion resistance is crucial (Zarrouk et al., 2015).
Inhibition of Glycolic Acid Oxidase in Medical Research
- Derivatives of this compound have been explored as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic substituents, demonstrate potent, competitive inhibition of this enzyme, which is important in medical research and potential therapeutic applications (Rooney et al., 1983).
Electronics and Solar Cell Technology
- Novel conjugated polyelectrolytes based on this compound derivatives have been developed for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure provide high conductivity and electron mobility, enhancing the efficiency of solar cells (Hu et al., 2015).
Organic Synthesis and Drug Development
- The conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, a process involving this compound, has been studied for its relevance in organic synthesis and drug development. Understanding the properties and reactions of these compounds is crucial in the pharmaceutical industry (Yan et al., 2018).
Polymerization and Material Sciences
- The radical homopolymerization of derivatives, including N-hexylmaleimide, a compound related to this compound, has been investigated for applications in material sciences. This research contributes to the development of new polymers with specific characteristics for industrial and technological uses (Hill et al., 2001).
Mécanisme D'action
Target of Action
1-Hexylpyrrole-2,5-dione primarily targets mesenchymal stem cells (MSCs) . These cells have the potential to differentiate into a variety of cell types, including endothelial cells, which play a crucial role in vascular health .
Mode of Action
The compound interacts with MSCs and induces the expression of CD31 , a marker of endothelial cells . This interaction triggers the differentiation of MSCs into functional endothelial cells .
Biochemical Pathways
It is known that the compound influences theendothelial differentiation of MSCs . This process is crucial for the rapid coverage of injured blood vessels, a key step in the healing process .
Result of Action
The primary result of this compound’s action is the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . These MDFECs facilitate rapid endothelialization after vascular injury, thereby inhibiting neointima formation . This can potentially improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis .
Action Environment
It is known that the compound’s effectiveness in inducing endothelial differentiation can be influenced by various factors, including the physiological state of the mscs and the presence of other signaling molecules .
Analyse Biochimique
Biochemical Properties
It is known that pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These enzymes are involved in several diseases, suggesting that 1-Hexylpyrrole-2,5-dione may interact with these enzymes.
Cellular Effects
This compound has been found to have significant effects on cellular processes. For instance, it has been reported that 1H-pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs), facilitating rapid endothelialization after vascular injury . This suggests that this compound may have a role in cellular differentiation and vascular repair.
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to facilitate rapid endothelialization after vascular injury This suggests that the compound may have a temporal effect on cellular function, with its impact becoming apparent shortly after administration
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study found that a pyrroldione derivative showed good anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay
Metabolic Pathways
Given that pyrrole-2,5-dione derivatives have been found to inhibit certain enzymes , it is possible that this compound may also interact with various enzymes and cofactors in metabolic pathways
Propriétés
IUPAC Name |
1-hexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVUBVZRPURIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-45-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332760 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17450-29-2 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


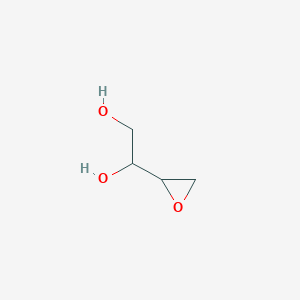
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
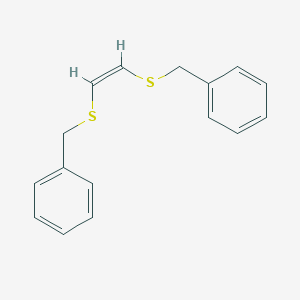
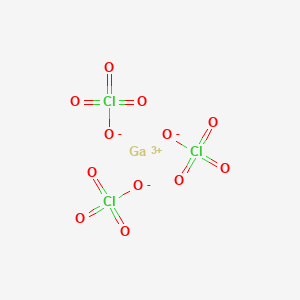
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
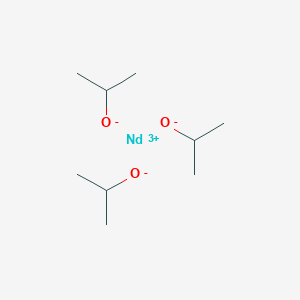

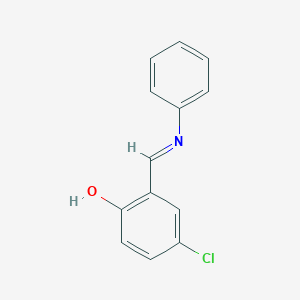
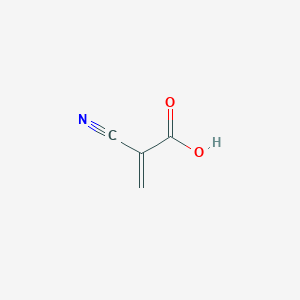
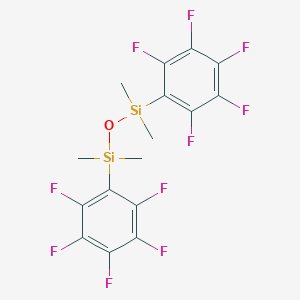
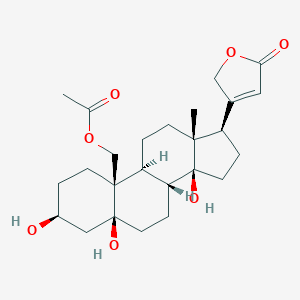
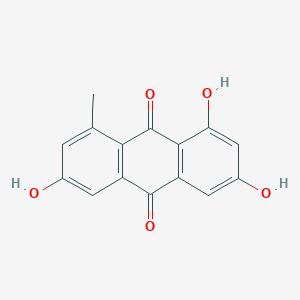
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)